molecular formula C22H26ClNO2S B2480061 4a-Chloro-1-phenyl-2-tosyldecahydroisoquinoline CAS No. 1005107-73-2

4a-Chloro-1-phenyl-2-tosyldecahydroisoquinoline

Cat. No. B2480061
CAS RN: 1005107-73-2
M. Wt: 403.97
InChI Key: UBOPKOJZKXANGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4a-Chloro-1-phenyl-2-tosyldecahydroisoquinoline is a chemical compound that has been widely studied for its potential use in scientific research. It is a member of the isoquinoline family of compounds, which are known for their diverse biological activities. The compound has been synthesized using several methods, and its mechanism of action and physiological effects have been extensively investigated. In

Scientific Research Applications

properties

IUPAC Name

4a-chloro-2-(4-methylphenyl)sulfonyl-1-phenyl-1,3,4,5,6,7,8,8a-octahydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClNO2S/c1-17-10-12-19(13-11-17)27(25,26)24-16-15-22(23)14-6-5-9-20(22)21(24)18-7-3-2-4-8-18/h2-4,7-8,10-13,20-21H,5-6,9,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOPKOJZKXANGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CCCCC3C2C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4a-Chloro-1-phenyl-2-tosyldecahydroisoquinoline

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